Tetraarylsilane, commonly referred to as TSBPA (4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline)), is a compound characterized by its unique molecular structure, which includes a silane core bonded to two diphenylamine groups. The chemical formula for TSBPA is , and it has a CAS number of 205327-13-5. This compound is primarily known for its application in organic electronics, particularly as a hole transport material in phosphorescent organic light-emitting diodes (PHOLEDs) due to its high triplet energy and excellent charge transport properties .
The synthesis of TSBPA typically involves the reaction of diphenylamine derivatives with silane compounds through various coupling reactions. One common method includes:
This method allows for the precise control of the molecular structure and purity of the final product .
TSBPA stands out due to its unique combination of silicon and diphenylamine structures, which enhances its effectiveness as a hole transport material in advanced electronic applications .
Interaction studies involving TSBPA focus on its role in organic electronic devices. Research indicates that TSBPA can form exciplexes with other materials, enhancing charge transport and improving device performance. These interactions are crucial for optimizing the efficiency and stability of organic light-emitting diodes .
Several compounds exhibit similarities to TSBPA in terms of structure and application, including:
| Compound Name | Structure Characteristics |
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 4
Exact Mass 560.10509 g/mol
Monoisotopic Mass 558.10714 g/mol
Heavy Atom Count 31
Dates
Last modified: 08-10-2024
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